molecular formula C19H27NO4 B2844054 2-[1-(tert-Butoxycarbonyl)-4-o-tolylpiperidin-4-yl]acetic acid CAS No. 644982-46-7

2-[1-(tert-Butoxycarbonyl)-4-o-tolylpiperidin-4-yl]acetic acid

Cat. No.: B2844054
CAS No.: 644982-46-7
M. Wt: 333.428
InChI Key: WDYLPDWQDNEXNW-UHFFFAOYSA-N
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Description

This compound is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and an o-tolyl (ortho-methylphenyl) substituent at the 4-position of the piperidine ring, with an acetic acid moiety appended to the same carbon. It serves as a versatile intermediate in pharmaceutical synthesis, enabling further functionalization while maintaining stability during reactions . Its molecular formula is inferred as C19H25NO4 (based on structural analogs), with a molecular weight of approximately 347.4 g/mol (calculated).

Properties

IUPAC Name

2-[4-(2-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO4/c1-14-7-5-6-8-15(14)19(13-16(21)22)9-11-20(12-10-19)17(23)24-18(2,3)4/h5-8H,9-13H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYLPDWQDNEXNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2(CCN(CC2)C(=O)OC(C)(C)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(tert-Butoxycarbonyl)-4-o-tolylpiperidin-4-yl]acetic acid typically involves the protection of the piperidine nitrogen with a Boc group, followed by the introduction of the o-tolyl group. One common method involves the reaction of piperidine with di-tert-butyl dicarbonate to form the Boc-protected piperidine. This intermediate is then reacted with o-tolyl bromide under basic conditions to introduce the o-tolyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-[1-(tert-Butoxycarbonyl)-4-o-tolylpiperidin-4-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

2-[1-(tert-Butoxycarbonyl)-4-o-tolylpiperidin-4-yl]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(tert-Butoxycarbonyl)-4-o-tolylpiperidin-4-yl]acetic acid involves its interaction with specific molecular targets. The Boc group provides stability and protection to the piperidine nitrogen, allowing for selective reactions at other sites. The o-tolyl group can interact with hydrophobic pockets in proteins, influencing binding affinity and activity .

Comparison with Similar Compounds

Structural Variations

The primary structural differences among analogs lie in the substituents at the 4-position of the piperidine ring and modifications to the acetic acid group. Key examples include:

Compound Name Substituent at Piperidine-4 Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
2-[1-(tert-Butoxycarbonyl)-4-o-tolylpiperidin-4-yl]acetic acid o-Tolyl (2-methylphenyl) C19H25NO4* ~347.4* N/A Ortho-methyl enhances steric hindrance
2-[1-(tert-Butoxycarbonyl)-4-m-tolylpiperidin-4-yl]acetic acid m-Tolyl (3-methylphenyl) C19H25NO4 333.42 N/A Meta-methyl improves synthetic versatility
2-{1-(tert-Butoxycarbonyl)-4-[4-(trifluoromethyl)phenyl]piperidin-4-yl}acetic acid 4-(Trifluoromethylphenyl) C19H22F3NO4 385.38 1439897-86-5 Electron-withdrawing CF3 group increases lipophilicity
2-[1-(tert-Butoxycarbonyl)-4-(2-methoxyphenyl)piperidin-4-yl]acetic acid 2-Methoxyphenyl C19H27NO5 349.42 1439897-75-2 Methoxy group alters electronic properties
2-(1-(tert-Butoxycarbonyl)-4-methylpiperidin-4-yl)acetic acid Methyl C13H23NO4 257.33 872850-31-2 Simpler alkyl substituent for basic studies

*Inferred based on structural analogs.

Physicochemical Properties

  • Acidity : The pKa of the acetic acid group varies with substituents. For example, the 2-methoxyphenyl analog has a pKa of 4.66 due to electron-donating effects, whereas the trifluoromethylphenyl variant likely has a lower pKa (more acidic) due to the electron-withdrawing CF3 group.
  • Thermal Stability : The Boc group decomposes at ~150–200°C. The 2-methoxyphenyl analog has a predicted boiling point of 503.9°C , while the methyl-substituted variant lacks reported data.
  • Solubility : Boc-protected compounds are generally soluble in organic solvents (e.g., DCM, THF). Polar substituents like methoxy may enhance aqueous solubility slightly.

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